N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN2O4S and its molecular weight is 434.94. The purity is usually 95%.
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Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C23H28ClN2O5S
- Molecular Weight : 444.55 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a complex structure with multiple functional groups that may contribute to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that this compound can inhibit seizure activity in animal models. For instance, it demonstrated significant anticonvulsant effects when tested against chemically induced seizures .
- Antitumor Properties : In vitro studies have shown that the compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Anti-inflammatory Effects : The compound has also been noted for its potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with multiple biological targets:
- GABA Receptors : Its anticonvulsant effects may be mediated through modulation of GABAergic transmission.
- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests interaction with apoptotic signaling pathways.
Study 1: Anticonvulsant Activity
A study conducted on rodent models evaluated the anticonvulsant properties of the compound. The results indicated a dose-dependent inhibition of seizure activity induced by specific agonists. The effective dose range was found to be between 20 and 40 nmol .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were performed on several cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential. Mechanistic studies revealed that the compound triggers caspase-dependent apoptosis pathways .
Study 3: Anti-inflammatory Activity
In a controlled experiment using a murine model of inflammation, the compound was administered prior to inducing inflammation. Results showed a marked reduction in inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-5-10-24-17-12-16(8-9-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-11-15(22)7-6-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOXGRAMKZCRBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.